molecular formula C11H11F2NO2 B1466245 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1481930-91-9

1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1466245
CAS No.: 1481930-91-9
M. Wt: 227.21 g/mol
InChI Key: XPTCIIRGJJICLM-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic compound belonging to the class of azetidine carboxylic acids. This compound has garnered significant attention due to its unique properties, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCIIRGJJICLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid typically involves the reaction of 2,6-difluorobenzyl chloride with azetidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives and difluorophenyl compounds:

    Similar Compounds:

Uniqueness:

  • The presence of the difluorophenyl group imparts unique electronic properties, enhancing its reactivity and biological activity.
  • The azetidine ring provides a strained structure, making it a versatile intermediate for various chemical transformations .

Biological Activity

1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}F2_{2}N\O2_{2}
  • Molecular Weight : 238.19 g/mol
  • CAS Number : Not explicitly provided in the search results but related compounds indicate a classification within azetidine carboxylic acids.

Biological Activity Overview

Research indicates that azetidine derivatives, including this compound, may exhibit various biological activities, particularly in cancer research and immunomodulation.

  • Inhibition of STAT3 Activity :
    • Compounds with similar structures have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival in cancer cells. For instance, studies have demonstrated that azetidine derivatives can modulate STAT3 activity, potentially leading to reduced tumor growth in certain breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .
    • The effectiveness of these compounds often correlates with their ability to penetrate cell membranes, which is influenced by the presence of polar groups such as carboxylates .
  • Cellular Potency :
    • The cellular activity of azetidine derivatives is often low due to poor membrane permeability associated with ionized polar groups. Methyl ester derivatives have shown improved cellular activities by facilitating membrane permeability while maintaining some inhibitory effects on STAT3 .

Table 1: Comparison of Azetidine Derivatives and Their Biological Activities

Compound NameIC50 (μM)Cellular Activity (μM)Mechanism of Action
This compoundTBDTBDInhibition of STAT3
Methyl ester derivative>4ImprovedProdrug conversion in cells
Other azetidine analogs0.5210–20Direct STAT3 inhibition

Case Studies

  • Breast Cancer Research :
    • A study evaluated the effects of various azetidine derivatives on breast cancer cell lines. The results indicated that while some compounds exhibited potent inhibition of STAT3 in vitro, their cellular efficacy was limited due to solubility issues . This highlights the importance of structural modifications to enhance biological activity.
  • Immunomodulatory Effects :
    • Another research focused on azetidine carboxylic acids and their potential as immunomodulators. The findings suggested that certain derivatives could influence immune responses, although specific data on this compound was not detailed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
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1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid

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